

Spectroscopic Analysis of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,3-Benzodioxol-5-ylacetaldehyde**, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectral data in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted 1-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-Benzodioxol-5-ylacetaldehyde**. These predictions are based on established algorithms and provide a valuable reference for the identification and characterization of this compound.

Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.75	t	1H	-CHO
6.77	d	1H	Ar-H
6.73	dd	1H	Ar-H
6.64	d	1H	Ar-H
5.94	s	2H	O-CH ₂ -O
3.63	d	2H	-CH ₂ -CHO

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
200.5	-CHO
148.1	Ar-C
146.9	Ar-C
128.5	Ar-C
122.3	Ar-CH
109.6	Ar-CH
108.6	Ar-CH
101.3	O-CH ₂ -O
50.4	-CH ₂ -CHO

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-2800	Medium	C-H stretch (alkane)
2750-2700	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1600, 1490, 1440	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (cyclic ether)
930	Medium	O-CH ₂ -O bend

Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Assignment
164	100	[M] ⁺ (Molecular Ion)
135	80	[M-CHO] ⁺
105	40	[M-CHO-CH ₂ O] ⁺
77	60	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above. These protocols are broadly applicable to the analysis of small organic molecules like **1,3-Benzodioxol-5-ylacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 400 MHz)

- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **1,3-Benzodioxol-5-ylacetaldehyde** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
- Acquisition of ^1H Spectrum:
 - Set the appropriate spectral width and acquisition time.
 - Apply a 90° pulse.
 - Acquire the Free Induction Decay (FID).
 - Typically, 16-64 scans are co-added to improve the signal-to-noise ratio.
- Acquisition of ^{13}C Spectrum:
 - Switch the spectrometer to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **1,3-Benzodioxol-5-ylacetaldehyde** sample (a few milligrams)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

- Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of the sample directly onto the ATR crystal.
- Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

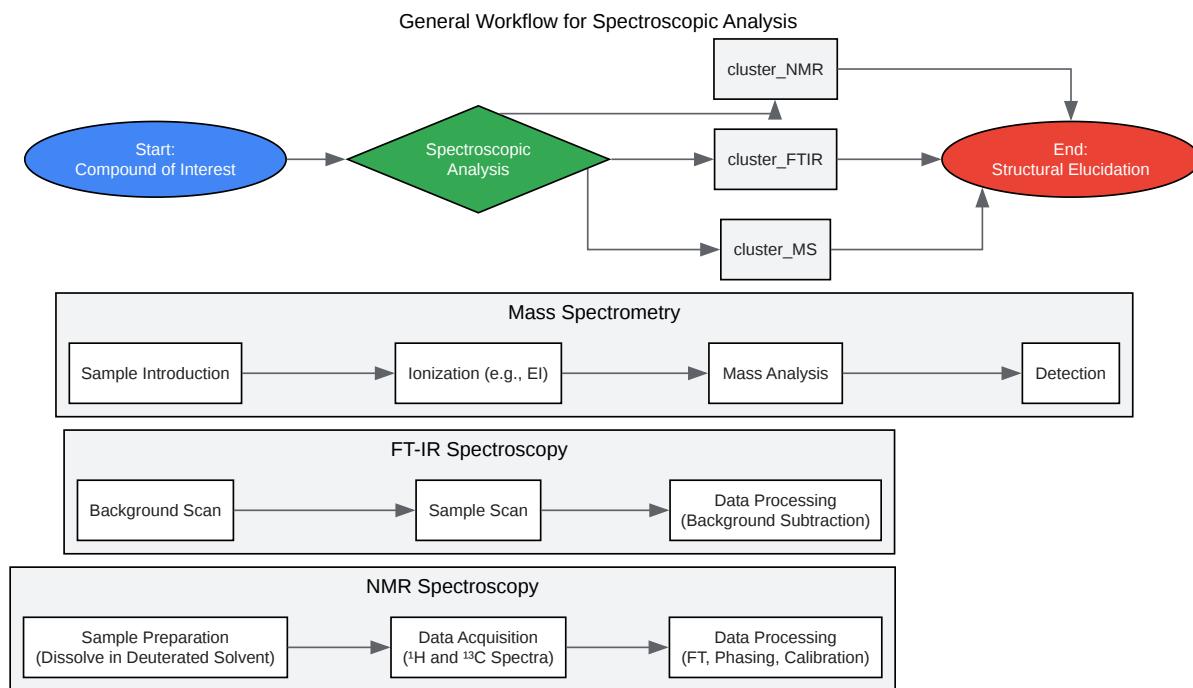
- Mass Spectrometer (e.g., with Electron Ionization - EI source)
- Vials and syringes
- Solvent (e.g., methanol or acetonitrile)
- **1,3-Benzodioxol-5-ylacetaldehyde** sample (dissolved to a concentration of ~1 mg/mL)

Procedure:

- Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z ratio.

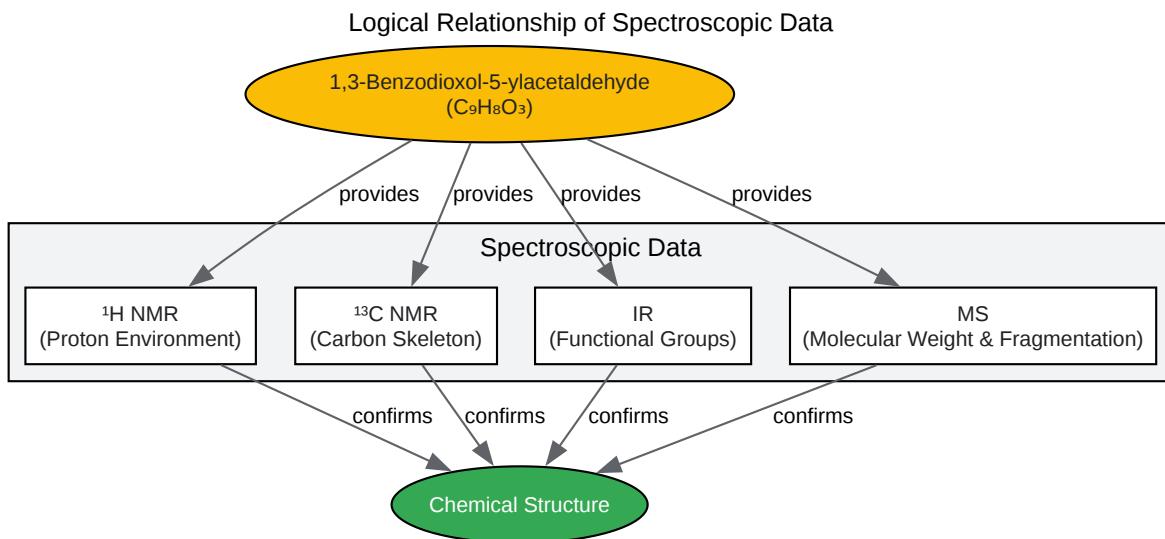
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationship between the molecule and its spectroscopic data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com